(3,3-Difluoroazetidin-2-yl)methanol
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Overview
Description
(3,3-Difluoroazetidin-2-yl)methanol is a chemical compound with the molecular formula C4H7F2NO and a molecular weight of 123.1 g/mol It is characterized by the presence of a difluoroazetidine ring attached to a methanol group
Preparation Methods
The synthesis of (3,3-Difluoroazetidin-2-yl)methanol typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 3,3-difluoroazetidine with formaldehyde under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and solvent, with temperature and pressure conditions optimized to achieve high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
(3,3-Difluoroazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The difluoroazetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired product.
Major Products: The major products formed from these reactions include substituted azetidines, alcohols, and acids.
Scientific Research Applications
(3,3-Difluoroazetidin-2-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Difluoroazetidin-2-yl)methanol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(3,3-Difluoroazetidin-2-yl)methanol can be compared with other similar compounds:
Properties
Molecular Formula |
C4H7F2NO |
---|---|
Molecular Weight |
123.10 g/mol |
IUPAC Name |
(3,3-difluoroazetidin-2-yl)methanol |
InChI |
InChI=1S/C4H7F2NO/c5-4(6)2-7-3(4)1-8/h3,7-8H,1-2H2 |
InChI Key |
PLFWXPRJKLIWTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(N1)CO)(F)F |
Origin of Product |
United States |
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